An In-depth Technical Guide to 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates foundational knowledge, including its molecular characteristics, a proposed synthetic route based on established chemical principles, and anticipated analytical characterization. Furthermore, we explore its potential applications in drug development, drawing parallels with structurally related compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Introduction
Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs. The piperidine ring system offers a versatile, saturated heterocyclic scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a carboxylic acid at the 4-position provides a key handle for further chemical modification or for interaction with biological targets. When combined with an N-aroyl substituent, such as the 4-tert-butylbenzoyl group, the resulting molecule presents a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.
This guide focuses on the specific compound 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, providing a detailed examination of its chemical identity, a robust and reproducible synthetic protocol, and a discussion of its potential as a building block in the development of novel therapeutic agents.
Molecular and Structural Formula
A foundational understanding of a compound begins with its fundamental chemical properties.
Molecular Weight and Formula
The key quantitative data for 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₃ | [1], [2][3][4] |
| Molecular Weight | 289.37 g/mol | [1] |
| CAS Number | 593261-87-1 | [1], [5][6] |
Structural Representation
The two-dimensional structure of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid is depicted below, illustrating the connectivity of the atoms. The structure is characterized by a central piperidine ring, N-acylated with a 4-tert-butylbenzoyl group, and bearing a carboxylic acid at the 4-position.
Caption: 2D Structure of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid.
Synthesis and Purification
Proposed Synthetic Pathway
The logical flow for the synthesis is outlined below.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is based on well-established procedures for N-acylation of piperidines.[7]
Materials:
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Piperidine-4-carboxylic acid
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4-tert-butylbenzoyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl, 1M)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
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Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
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Acylation: In a separate flask, dissolve 4-tert-butylbenzoyl chloride (1.05 equivalents) in dichloromethane. Add this solution dropwise to the stirred, cooled solution of piperidine-4-carboxylic acid over 30 minutes, ensuring the temperature remains below 10 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Causality Behind Experimental Choices
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Schotten-Baumann Conditions: The use of an aqueous base (NaOH) serves to deprotonate the secondary amine of the piperidine, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the acylation.
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Temperature Control: The initial cooling of the reaction is crucial to control the exothermicity of the acylation and to minimize potential side reactions.
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Acidic Wash: The wash with 1M HCl removes any unreacted piperidine-4-carboxylic acid and any basic impurities.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons of the benzoyl group (two doublets in the range of 7.4-7.8 ppm), and the aliphatic protons of the piperidine ring (a series of multiplets between 1.5 and 4.0 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon of the tert-butyl group (around 35 ppm) and the methyl carbons (around 31 ppm), the aliphatic carbons of the piperidine ring (in the 25-50 ppm range), the aromatic carbons (125-155 ppm), and the two carbonyl carbons (one for the amide and one for the carboxylic acid, both typically >165 ppm).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be at m/z 290.1751.
Melting Point
A sharp melting point range for the purified solid is indicative of high purity.
Potential Applications in Drug Development
While there is no specific data on the biological activity of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, its structural motifs are present in a variety of biologically active molecules.
Scaffold for Library Synthesis
The carboxylic acid functionality serves as a versatile handle for the synthesis of amide or ester libraries. This allows for the exploration of a wide range of chemical space around the piperidine core, which is a common strategy in hit-to-lead campaigns.
Potential as an Inhibitor of Biological Targets
Structurally related N-aroyl piperidines have been investigated for a variety of therapeutic targets. For instance, derivatives of 4-carboxy-4-anilidopiperidines are precursors to potent opioid receptor modulators.[2] The 4-tert-butylbenzoyl group can engage in hydrophobic interactions within a protein binding pocket, while the piperidine and carboxylic acid can form hydrogen bonds. A related compound, 4-tert-butylbenzoyl amoxicillin, has demonstrated antibacterial activity, suggesting that the 4-tert-butylbenzoyl moiety can be compatible with biological activity.[8]
The logical progression for utilizing this compound in a drug discovery context is illustrated below.
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid and its precursors.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle all chemicals in a well-ventilated fume hood.
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In case of contact:
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Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
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Skin: Wash affected area with soap and water.
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Inhalation: Move to fresh air.
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Ingestion: Seek immediate medical attention.
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For detailed safety information, consult the Safety Data Sheet (SDS) for this compound or structurally similar chemicals.
Conclusion
1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid represents a valuable building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its molecular properties, a detailed and logical synthetic protocol, and a discussion of its potential applications. While further research is needed to fully elucidate its biological activities, the information presented here serves as a solid foundation for researchers to incorporate this compound into their discovery programs. The combination of its robust synthesis and versatile chemical handles makes it an attractive scaffold for the generation of novel chemical entities with therapeutic potential.
References
-
ChemSafetyPro. 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid — Chemical Substance Information.[Link]
-
Chemspace. 1-(4-tert-butylbenzoyl)piperidine-3-carboxylic acid - C17H23NO3 | CSSS00027898574.[Link]
-
ResearchGate. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.[Link]
-
ChemBK. 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid.[Link]
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.[Link]
-
ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.[Link]
Sources
- 1. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nextsds.com [nextsds.com]
- 7. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
